molecular formula C25H20BrN3O2S B2969893 (7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-56-7

(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2969893
CAS No.: 892416-56-7
M. Wt: 506.42
InChI Key: WNPGYAQALGFXDZ-UHFFFAOYSA-N
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Description

The compound is a structurally complex tricyclic molecule featuring a fused oxa-aza ring system. Key structural elements include:

  • Tricyclic core: A 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene scaffold, which incorporates oxygen (oxa) and nitrogen (aza) heteroatoms.
  • Substituents:
    • A 4-bromophenylmethylsulfanyl group at position 5.
    • A phenyl group at position 3.
    • A hydroxymethyl (-CH₂OH) group at position 11.
    • A methyl group at position 12.

Properties

IUPAC Name

[7-[(4-bromophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O2S/c1-15-22-20(18(13-30)12-27-15)11-21-24(31-22)28-23(17-5-3-2-4-6-17)29-25(21)32-14-16-7-9-19(26)10-8-16/h2-10,12,30H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPGYAQALGFXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=C(C=C5)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula

The molecular formula for the compound is C24H22BrN4O2SC_{24}H_{22}BrN_4O_2S with a molecular weight of approximately 577.94 g/mol.

Structural Features

The compound features a triazatricyclo structure, which contributes to its unique properties. The presence of the 4-bromophenyl group and the sulfanyl moiety are particularly noteworthy as they can influence the compound's reactivity and biological interactions.

Research indicates that compounds similar to this one may exhibit various biological activities through different mechanisms:

  • Antimicrobial Activity : Compounds with bromophenyl and sulfanyl groups have shown potential antimicrobial properties against various pathogens.
  • Anticancer Properties : Some studies suggest that similar triazatricyclo compounds can induce apoptosis in cancer cells through the modulation of signaling pathways.
  • Anti-inflammatory Effects : The structural characteristics may also confer anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study published in Drug Target Insights highlighted that derivatives with bromophenyl groups demonstrated significant activity against Gram-positive bacteria, suggesting that our compound may also possess similar properties .
  • Cytotoxicity Against Cancer Cells : Research conducted on related triazatricyclo compounds indicated that they could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight Reported Activity/Application Reference
Target Compound Tricyclo[8.4.0.0³,⁸]tetradecahexaene 4-Bromophenylmethylsulfanyl, phenyl, hydroxymethyl, methyl C₂₇H₂₂BrN₃O₂S ~548.4* Not explicitly reported
(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-analogue Tricyclo[8.4.0.0³,⁸]tetradecahexaene 2-Fluorophenylmethylsulfanyl, 2-methylphenyl, hydroxymethyl, methyl C₂₆H₂₂FN₃O₂S 459.5 Not reported
Compound B (Vitas-M Lab Ltd) Tricyclo[8.4.0.0³,⁸]tetradecahexaene 4-Nitrophenyl, disulfanyl, diol C₂₄H₁₆N₄O₄S₂ ~512.5* GTPase inhibition (antibiotic HTS)
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-ethanol Triazole 4-Bromophenyl, phenyl, sulfanyl, hydroxymethyl C₂₂H₂₀BrN₃OS 470.4 Antimicrobial (synthesis-focused)
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodecapentaene Hexaazatricyclo[7.3.0.0²,⁶] 4-Methoxyphenyl, phenyl, fused tetrazolopyrimidine C₂₄H₁₉N₇O 445.5 Biological activity (unspecified)

*Molecular weight calculated based on formula.

Key Findings from Comparative Analysis

Structural Variations and Electronic Effects :

  • The target compound and its 2-fluorophenyl analogue () differ in halogen substitution (Br vs. F), impacting electronic properties and steric bulk. Bromine’s higher molecular weight and lipophilicity may enhance membrane permeability compared to fluorine .
  • Compound B () replaces the hydroxymethyl and phenyl groups with nitrophenyl and disulfanyl groups, likely altering redox activity and target selectivity .

Synthetic Pathways :

  • The target compound likely requires multi-step synthesis involving S-alkylation (e.g., coupling 4-bromophenylmethyl thiol to the tricyclic core) and oxidation/reduction steps, similar to methods described for triazole derivatives () .
  • The hexaazatricyclo compound () employs tetrazolopyrimidine cyclization, a distinct approach compared to the target’s oxa-aza tricyclic system .

Physicochemical Properties :

  • The target compound ’s bromine and hydroxymethyl groups may confer moderate solubility in polar solvents, whereas the 2-fluorophenyl analogue () could exhibit higher metabolic stability due to fluorine’s resistance to oxidation .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this polycyclic compound?

Methodological Answer:

  • Stepwise Functionalization : Begin with modular synthesis of the tricyclic core, followed by regioselective bromophenyl sulfanyl and methanol group introductions. Use X-ray crystallography (as in ) to confirm regiochemistry at each step .
  • Reaction Screening : Employ high-throughput screening (HTS) with quantum chemical calculations (e.g., DFT) to identify optimal reaction conditions (e.g., solvent polarity, temperature) for cyclization steps, as demonstrated in ’s reaction path search methods .
  • Purification : Utilize solid-phase extraction (SPE) protocols (similar to ) with HLB cartridges for isolating intermediates, minimizing side-product contamination .

Q. How can computational modeling aid in predicting the compound’s conformational stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like COMSOL Multiphysics (referenced in ) to simulate solvent interactions and thermal stability of the tricyclic framework .
  • Quantum Chemical Analysis : Apply density functional theory (DFT) to evaluate steric strain in the 4-bromophenylsulfanyl substituent, identifying potential torsional barriers (as in ’s DFT studies on triazole derivatives) .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Essential for resolving the compound’s stereochemistry, as shown in ’s R-factor analysis (mean C–C bond deviation: 0.005 Å) .
  • IR and NMR Spectroscopy : Compare experimental IR peaks (e.g., C–S stretching at ~690 cm⁻¹) and ¹H/¹³C NMR shifts with theoretical spectra from DFT-optimized structures () .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during sulfanyl group functionalization?

Methodological Answer:

  • Controlled Variable Testing : Systematically vary reaction parameters (e.g., catalyst loading, solvent dielectric constant) while monitoring yields via LC-MS (’s analytical workflow) .
  • Cross-Validation : Compare experimental results with computational predictions (e.g., activation energies from ’s reaction path search) to identify outliers .
  • Heterogeneous Catalysis : Explore palladium- or copper-based catalysts to mitigate side reactions (e.g., disulfide formation), referencing ’s reactor design principles .

Q. What methodologies are suitable for studying the compound’s supramolecular interactions in biological systems?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity with target proteins (e.g., enzymes) using SPR, coupled with MD simulations to map interaction hotspots .
  • Fluorescence Quenching Assays : Monitor changes in fluorescence intensity upon interaction with biomolecules (e.g., DNA intercalation), as described in ’s pollutant-receptor studies .

Q. How can the compound’s environmental persistence be assessed using advanced analytical workflows?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Track degradation products in simulated environmental matrices (e.g., aqueous or soil systems) using HRMS (’s protocol) .
  • Microcosm Studies : Apply isotopic labeling (e.g., ¹³C-methanol group) to trace biodegradation pathways, integrating data with ’s atmospheric chemistry models .

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